2-(4-ethoxyphenyl)-N-methylacetamide
Description
2-(4-Ethoxyphenyl)-N-methylacetamide is an acetamide derivative characterized by a 4-ethoxyphenyl group attached to the α-carbon of the acetamide backbone and a methyl group substituted on the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol (inferred from analogous structures in ).
This compound is structurally related to bioactive acetamides, such as translocator protein (TSPO) ligands (e.g., PBR170 in ), which exhibit high binding affinity. Its synthesis likely follows routes similar to other N-arylacetamides, such as nucleophilic substitution or condensation reactions involving chloroacetamide intermediates (as seen in ).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10-6-4-9(5-7-10)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNFXBQQVCUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-(4-Ethoxyphenyl)-N-methylacetamide
Key Comparisons :
N-Substitution Effects :
- N-Methyl vs. N-Aryl : The N-methyl group in this compound reduces polarity compared to N-aryl analogues like N-(4-ethoxyphenyl)acetamide (). This may enhance membrane permeability but reduce receptor-binding specificity.
- N-Methylsulfonyl vs. N-Methyl : The sulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () introduces strong electron-withdrawing effects, altering reactivity and biological activity compared to the simpler N-methyl group.
Aromatic Ring Substituents: Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity compared to methoxy derivatives (e.g., 2-(4-methoxyphenyl)-N-(4-amino-2-methylphenyl)acetamide in ). This could prolong metabolic half-life but reduce aqueous solubility. Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxy group (electron-donating) may enhance π-π stacking in receptor binding, whereas nitro or chloro substituents (e.g., in ) favor electrophilic interactions.
Biological Activity :
- TSPO ligands like PBR170 () share the N-methylacetamide backbone but include imidazopyridine and fluoropyridine moieties, demonstrating that structural complexity correlates with target affinity.
- N-(4-hydroxyphenyl)acetamide (paracetamol, inferred from ) highlights the importance of hydroxyl groups in analgesic activity, which is absent in the ethoxy-substituted target compound.
Research Findings and Implications
While direct studies on this compound are sparse, insights can be drawn from analogues:
- Synthetic Utility : N-arylacetamides are frequently used to construct heterocycles (e.g., thiadiazoles in ). The ethoxy and methyl groups in the target compound may facilitate regioselective reactions.
- Pharmacological Potential: The N-methyl group and ethoxy substitution mirror features of CNS-targeting drugs (e.g., TSPO ligands in ). However, in vitro assays are needed to confirm activity.
- Metabolic Stability : The ethoxy group may resist oxidative metabolism better than methoxy or hydroxy groups, as seen in comparative studies of similar compounds.
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